molecular formula C7H8O2 B12367866 3-Methoxyphenol-d3

3-Methoxyphenol-d3

Cat. No.: B12367866
M. Wt: 127.16 g/mol
InChI Key: ASHGTJPOSUFTGB-FIBGUPNXSA-N
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Description

3-Methoxyphenol-d3, also known as 3-hydroxyanisole-d3, is a deuterated form of 3-Methoxyphenol. This compound is a phenolic compound containing a methoxy functional group. The deuterium labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyphenol-d3 can be synthesized through the methylation of catechol followed by selective mono-demethylation. The process involves the use of potash and dimethyl sulfate as catalysts . Another method involves the use of deuterated reagents to introduce the deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high purity and yield. The process often includes multiple steps of purification and verification to meet the stringent requirements for scientific research .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenol-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxyphenol-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3-Methoxyphenol-d3 involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals, thereby preventing oxidative stress. The deuterium atoms in the molecule can influence its pharmacokinetics and metabolic profile, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol:

    4-Methoxyphenol:

Uniqueness

3-Methoxyphenol-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and in understanding the metabolic pathways of drugs. The presence of deuterium can also affect the compound’s reactivity and stability, providing insights that are not possible with non-deuterated analogs .

Properties

Molecular Formula

C7H8O2

Molecular Weight

127.16 g/mol

IUPAC Name

3-(trideuteriomethoxy)phenol

InChI

InChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3/i1D3

InChI Key

ASHGTJPOSUFTGB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC(=C1)O

Canonical SMILES

COC1=CC=CC(=C1)O

Origin of Product

United States

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